(2E)-3-(3-nitrophenyl)-1-(4-phenylpiperazin-1-yl)prop-2-en-1-one
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Overview
Description
(2E)-3-(3-nitrophenyl)-1-(4-phenylpiperazin-1-yl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3-nitrophenyl)-1-(4-phenylpiperazin-1-yl)prop-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-nitrobenzaldehyde and 4-phenylpiperazine.
Condensation Reaction: The key step involves a condensation reaction between 3-nitrobenzaldehyde and 4-phenylpiperazine in the presence of a base, such as sodium hydroxide, to form the desired product.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(3-nitrophenyl)-1-(4-phenylpiperazin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Halogenating agents, nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups onto the phenyl rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of (2E)-3-(3-nitrophenyl)-1-(4-phenylpiperazin-1-yl)prop-2-en-1-one would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact mechanism would require detailed studies, including molecular docking, biochemical assays, and cellular experiments.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(3-nitrophenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one: Similar structure with a methyl group instead of a phenyl group.
(2E)-3-(3-nitrophenyl)-1-(4-ethylpiperazin-1-yl)prop-2-en-1-one: Similar structure with an ethyl group instead of a phenyl group.
Uniqueness
(2E)-3-(3-nitrophenyl)-1-(4-phenylpiperazin-1-yl)prop-2-en-1-one is unique due to the presence of both nitrophenyl and phenylpiperazine moieties, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C19H19N3O3 |
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Molecular Weight |
337.4 g/mol |
IUPAC Name |
(E)-3-(3-nitrophenyl)-1-(4-phenylpiperazin-1-yl)prop-2-en-1-one |
InChI |
InChI=1S/C19H19N3O3/c23-19(10-9-16-5-4-8-18(15-16)22(24)25)21-13-11-20(12-14-21)17-6-2-1-3-7-17/h1-10,15H,11-14H2/b10-9+ |
InChI Key |
XPOKLETXHYWLTJ-MDZDMXLPSA-N |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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